molecular formula C12H22O2Si B15165427 5alpha-(tert-Butyldimethylsiloxy)-2-cyclohexen-1-one CAS No. 199613-48-4

5alpha-(tert-Butyldimethylsiloxy)-2-cyclohexen-1-one

Cat. No.: B15165427
CAS No.: 199613-48-4
M. Wt: 226.39 g/mol
InChI Key: LGSMHNRGYIVLGA-NSHDSACASA-N
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Description

5alpha-(tert-Butyldimethylsiloxy)-2-cyclohexen-1-one is an organosilicon compound that features a tert-butyldimethylsiloxy group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-(tert-Butyldimethylsiloxy)-2-cyclohexen-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to introduce the tert-butyldimethylsiloxy group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5alpha-(tert-Butyldimethylsiloxy)-2-cyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyclohexenone ring to cyclohexanol derivatives.

    Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like halides or alkoxides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 5alpha-(tert-Butyldimethylsiloxy)-2-cyclohexen-1-one involves the formation of stable silyl ethers, which protect hydroxyl groups from unwanted reactions. The tert-butyldimethylsiloxy group provides steric hindrance, enhancing the stability of the protected hydroxyl group. This protection is crucial in multi-step synthetic processes where selective deprotection is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5alpha-(tert-Butyldimethylsiloxy)-2-cyclohexen-1-one is unique due to its combination of a cyclohexenone ring with a tert-butyldimethylsiloxy group, providing both reactivity and stability in synthetic applications. Its ability to undergo various chemical reactions while maintaining the integrity of the protected hydroxyl group makes it a valuable compound in organic synthesis .

Properties

CAS No.

199613-48-4

Molecular Formula

C12H22O2Si

Molecular Weight

226.39 g/mol

IUPAC Name

(5S)-5-[tert-butyl(dimethyl)silyl]oxycyclohex-2-en-1-one

InChI

InChI=1S/C12H22O2Si/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-7,11H,8-9H2,1-5H3/t11-/m0/s1

InChI Key

LGSMHNRGYIVLGA-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CC=CC(=O)C1

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC=CC(=O)C1

Origin of Product

United States

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